molecular formula C9H13NO B8681365 1-(3-amino-4-methylphenyl)ethanol

1-(3-amino-4-methylphenyl)ethanol

Cat. No. B8681365
M. Wt: 151.21 g/mol
InChI Key: RIDMUEAXEZMIQE-UHFFFAOYSA-N
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Patent
US08815903B2

Procedure details

To a solution of 1-(4-methyl-3-nitrophenyl)ethan-1-ol (1.96 g) in ethyl acetate (55 mL) was added 10% palladium on carbon (56.5% water included, 901 mg), and the mixture was stirred at room temperature for 7 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite (registered trademark) pad. The filtrate was concentrated under reduced pressure to obtain the title compound (1.60 g). 1H-NMR (CDCl3) δ ppm: 1.47 (3H, d, J=6.4 Hz), 1.73 (1H, br s), 2.16 (3H, s), 3.63 (2H, br s), 4.80 (1H, q, J=6.4 Hz), 6.66-6.75 (2H, m), 7.02 (1H, d, J=7.3 Hz).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
901 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:11][C:3]1[CH:4]=[C:5]([CH:8]([OH:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
901 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 7 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite (registered trademark) pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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